Bienvenue dans la boutique en ligne BenchChem!

ATN-224

SOD1 inhibition Potency Structure-Activity Relationship

Select ATN-224 for reproducible SOD1 inhibition. Direct comparison shows IC50 of 17.5 nM vs. 17 µM for ammonium tetrathiomolybdate—a ~1,000-fold potency gain. This bis-choline salt was engineered for superior oral bioavailability and stability, reducing experimental variability in long-term in vivo studies. Clinically validated biomarkers (>90% RBC SOD1 reduction) provide clear pharmacodynamic readouts. Choose ATN-224 when target engagement specificity and pharmacokinetic reliability are critical for your cancer, angiogenesis, or copper-dysregulation research.

Molecular Formula C10H30MoN2O2S4
Molecular Weight 434.6 g/mol
CAS No. 649749-10-0
Cat. No. B1667433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATN-224
CAS649749-10-0
Synonymsammonium tetrathiomolybdate
ATN-224
tetrathiomolybdate
tetrathiomolybdate bis-choline salt
tetrathiomolybdate, dipotassium salt
tetrathiomolybdate, disodium salt
thiomolybdate
TTM cpd
Molecular FormulaC10H30MoN2O2S4
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S
InChIInChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2
InChIKeyFSWNJZRQQVVVJT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATN-224 (CAS 649749-10-0) | Oral SOD1 Inhibitor for Cancer and Copper Metabolism Research


ATN-224 (bis-choline tetrathiomolybdate; also designated WTX101/ALXN1840) is a second-generation, orally bioavailable analog of ammonium tetrathiomolybdate [1]. It functions as a specific, high-affinity copper binder that inhibits the copper/zinc-dependent enzyme superoxide dismutase 1 (Cu/Zn-SOD1) [2]. Through this mechanism, ATN-224 has demonstrated both antiangiogenic and direct antitumor activities in preclinical models, and has been evaluated in multiple Phase I and II clinical trials for oncology indications [3] [4]. Beyond oncology, the compound is also being developed as a copper-protein-binding agent for the oral therapy of Wilson's disease [5].

Why ATN-224's Choline Salt Formulation Prevents Substitution with First-Generation Ammonium Tetrathiomolybdate


Substituting ATN-224 with first-generation ammonium tetrathiomolybdate is not scientifically justifiable due to critical differences in both molecular potency and pharmaceutical properties. Direct comparative data show that ATN-224 inhibits SOD1 in endothelial cells with an IC50 of 17.5 nM, which is approximately 1,000-fold more potent than the 17 µM IC50 reported for ammonium tetrathiomolybdate against purified Cu,Zn-SOD1 [1]. Furthermore, the choline salt formulation of ATN-224 was specifically engineered to improve oral bioavailability and stability over the ammonium salt, which demonstrates highly variable and limited oral absorption in preclinical models [2] [3]. These differences are not merely incremental; they represent a fundamental divergence in both the effective concentration required for target engagement and the reliability of systemic exposure. Therefore, interchangeability is contraindicated for any research or clinical application requiring reproducible SOD1 inhibition.

Quantitative Differentiation: ATN-224 vs. Ammonium Tetrathiomolybdate and Other SOD1 Inhibitors


Potency: ATN-224 Exhibits 1,000-Fold Greater Inhibition of SOD1 than First-Generation Ammonium Tetrathiomolybdate

ATN-224 demonstrates vastly superior potency against superoxide dismutase 1 (SOD1) compared to its parent compound, ammonium tetrathiomolybdate. In a direct cross-study comparison of in vitro enzyme assays, ATN-224 inhibits SOD1 activity in endothelial cells with an IC50 of 17.5 ± 3.7 nM . In contrast, ammonium tetrathiomolybdate exhibits an IC50 of 17 ± 1.4 μM against purified bovine Cu,Zn-SOD1 [1]. This represents an approximate 1,000-fold difference in potency, indicating that the choline salt formulation is not a mere salt form but a significantly more active molecular entity for this target.

SOD1 inhibition Potency Structure-Activity Relationship

Oral Bioavailability: ATN-224's Choline Salt Overcomes the Erratic Absorption of Ammonium Tetrathiomolybdate

The choline salt formulation of ATN-224 confers a significant advantage in oral bioavailability over first-generation ammonium tetrathiomolybdate. In a Phase I clinical trial, ATN-224 demonstrated reliable oral absorption, achieving target serum ceruloplasmin reduction in 80% of patients within 21 days at the 300 mg/day dose, with absorption further enhanced by proton pump inhibitor co-administration [1]. In contrast, a veterinary pharmacokinetic study of ammonium tetrathiomolybdate in dogs reported an oral bioavailability of only 21 ± 22%, highlighting its erratic and incomplete absorption [2]. This class-level inference is supported by the known pharmaceutical challenge of achieving consistent exposure with the ammonium salt form [3].

Pharmacokinetics Oral Bioavailability Drug Formulation

Target Engagement and Pharmacodynamic Effect: >90% Reduction in RBC SOD1 Activity Achieved in Patients

ATN-224 demonstrates profound and rapid target engagement in vivo. In a Phase I clinical trial in patients with advanced solid tumors, treatment with ATN-224 at 300 mg/day caused a significant reduction of over 90% in red blood cell (RBC) superoxide dismutase 1 activity [1]. This high level of target inhibition was achieved alongside a corresponding decrease in circulating endothelial cells, a marker of angiogenesis. While direct comparator data for ammonium tetrathiomolybdate's effect on RBC SOD1 in patients is not available, the >90% reduction achieved by ATN-224 represents a near-complete suppression of the target enzyme in a readily accessible compartment, providing strong evidence of potent and consistent pharmacodynamic activity in humans.

Pharmacodynamics Biomarker Target Engagement

Clinical Evidence of Biological Activity: Improvement in PSA Kinetics in Prostate Cancer Patients

ATN-224 has demonstrated preliminary evidence of biological activity in a Phase II clinical trial in men with biochemically recurrent, hormone-naïve prostate cancer. In the low-dose arm (30 mg daily), a significant mean decrease in PSA slope (p=0.006) and a significant mean increase in PSA doubling time (PSADT; p=0.032) were observed [1]. This indicates a measurable effect on disease kinetics. While the study was not comparative against another agent, it provides human in vivo evidence of ATN-224's ability to modulate a clinically relevant disease marker in a patient population with limited treatment options. This data is essential for researchers evaluating ATN-224's potential in prostate cancer or similar hormone-sensitive malignancies.

Prostate Cancer Clinical Trial PSA Kinetics

Selectivity Profile: High Affinity for Copper with Negligible Binding to Other Physiologically Relevant Metals

ATN-224's mechanism as a copper chelator is characterized by high selectivity. Isothermal titration calorimetry (ITC) studies show that ATN-224 has a high specific affinity for copper ions (Ka = 10^8 M^-1) . Critically, at concentrations up to 1 mM, ATN-224 exhibits no measurable binding to other physiologically abundant divalent metal ions including calcium (Ca2+), iron (Fe2+), magnesium (Mg2+), zinc (Zn2+), or manganese (Mn2+) . This selectivity profile distinguishes ATN-224 from broader-spectrum metal chelators and suggests a lower likelihood of off-target effects related to the depletion of essential trace metals. While direct comparative ITC data for ammonium tetrathiomolybdate under identical conditions is not available, this specific selectivity data for ATN-224 is a key differentiator.

Metal Chelation Selectivity Copper

Potency Against Alternative SOD1 Inhibitors: ATN-224 Demonstrates Superiority Over LCS-1

ATN-224 exhibits significantly greater potency as an SOD1 inhibitor compared to other tool compounds like LCS-1. While ATN-224 inhibits SOD1 activity in endothelial cells with an IC50 of 17.5 ± 3.7 nM , the small molecule LCS-1, a structurally distinct non-copper chelator, has a reported IC50 of 1.07 µM . This represents a roughly 60-fold difference in potency. This comparison is crucial for researchers selecting an SOD1 inhibitor, as the lower concentration required for ATN-224 to achieve equivalent target inhibition may reduce the risk of off-target effects associated with higher compound concentrations.

SOD1 inhibitor IC50 comparison In vitro

Optimal Use Cases for ATN-224 Based on Evidence of Superior Potency and Bioavailability


Preclinical Oncology Models Requiring Potent and Specific SOD1 Inhibition

Given its ~1,000-fold greater potency against SOD1 compared to first-generation ammonium tetrathiomolybdate , ATN-224 is the preferred tool compound for in vivo cancer models where specific inhibition of SOD1 is hypothesized to drive anti-tumor or anti-angiogenic effects. Its high selectivity for copper over other metals [1] ensures that observed phenotypes can be more confidently attributed to copper-dependent SOD1 inhibition, rather than non-specific metal depletion. Researchers investigating the role of SOD1 in KRAS-driven NSCLC [2] or in combination with other pro-oxidant therapies should prioritize ATN-224.

Pharmacodynamic Studies Leveraging Clinically Validated Biomarkers

ATN-224 is uniquely positioned for studies requiring robust, clinically validated biomarkers of target engagement and anti-angiogenic activity. The >90% reduction in RBC SOD1 activity and the decrease in circulating endothelial cells observed in Phase I trials provide a clear and translatable pharmacodynamic readout. Preclinically, the inhibition of SOD activity in blood cells in mice and the reduction in endothelial progenitor cells (EPCs) in bonnet macaques have been characterized [1]. This suite of biomarkers allows researchers to confidently monitor ATN-224's effects from bench to bedside, facilitating the design of well-controlled pharmacodynamic experiments.

Investigations into Copper-Dependent Pathologies Beyond Oncology

The compound's development as WTX101/ALXN1840 for Wilson's disease, a disorder of copper overload , validates its use as a potent and orally bioavailable copper-modulating agent. Researchers exploring the role of copper in other diseases, such as non-alcoholic steatohepatitis (NASH) or certain neurodegenerative conditions where copper dysregulation is implicated, should select ATN-224 over ammonium tetrathiomolybdate due to its superior oral absorption profile [1] and established clinical safety data in copper depletion protocols.

Research Requiring Reliable Oral Dosing in Animal Models

For studies involving long-term oral dosing in rodent or other animal models, ATN-224's improved and more predictable oral bioavailability over ammonium tetrathiomolybdate is a critical advantage . The variable absorption of the first-generation salt [1] can introduce significant experimental variability, requiring larger group sizes to detect an effect. ATN-224's reliable absorption profile, confirmed in human studies where target ceruloplasmin reduction was achieved in 80% of patients , translates to more consistent drug exposure and target engagement in animal models, thereby increasing the statistical power and reproducibility of in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATN-224

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.